rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
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Overview
Description
“rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclopropane carboxylates These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The nitrophenyl group can be introduced via a nitration reaction, and the tert-butyl ester can be formed through esterification with tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the aforementioned synthetic routes. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for maximizing yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate can be used as a building block for synthesizing more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The nitrophenyl group could play a role in binding to the enzyme, while the cyclopropane ring might provide the necessary rigidity and spatial orientation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
tert-Butyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate: Contains a methyl group instead of a nitro group, affecting its electronic properties.
Uniqueness
The presence of the nitrophenyl group in rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate makes it unique compared to its analogs. This group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(16)12-8-11(12)9-4-6-10(7-5-9)15(17)18/h4-7,11-12H,8H2,1-3H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCFMKGZPXPDR-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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